2-(3-Methylphenoxy)aniline hydrochloride
Description
2-(3-Methylphenoxy)aniline hydrochloride (CAS 1158494-16-6) is a substituted aromatic amine hydrochloride with the molecular formula C₁₃H₁₄ClNO and a molecular weight of 235.71 g/mol . Its structure consists of an aniline moiety (a benzene ring with an amino group) linked via an ether bridge to a 3-methylphenyl group, with the amino group protonated as a hydrochloride salt (Figure 1). Key physicochemical properties include:
- Hydrogen bond donors/acceptors: 1 donor (NH₃⁺) and 2 acceptors (O, Cl⁻) .
- Rotatable bonds: 2 (ether bridge and methyl group) .
- Stability: Typically supplied as a crystalline solid, stable for ≥5 years at -20°C under recommended storage conditions .
This compound is primarily used as a building block in pharmaceutical and agrochemical research.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3-methylphenoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14;/h2-9H,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDSOQMUIOXPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC=C2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 2-(3-methylphenoxy)aniline hydrochloride with four structurally related aniline derivatives:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) increase polarity and may enhance solubility in polar solvents, while bulky groups (e.g., benzyloxy) reduce rotational freedom .
- Hydrogen Bonding: Higher acceptor counts (e.g., 3 in 3-fluorophenoxy derivative) correlate with increased solubility in aqueous media .
2-(3-Methylphenoxy)aniline Hydrochloride
- Pharmacological Potential: Derivatives like NAPMA inhibit osteoclast differentiation by downregulating NFATc1 and cathepsin K, showing promise for osteoporosis treatment .
- Toxicity: No carcinogenicity data available.
3-(Difluoromethyl)-2-methylaniline Hydrochloride
- Activity : Difluoromethyl groups enhance metabolic stability, making this compound a candidate for enzyme inhibitor design .
2-(Benzyloxy)-4-chloro-3-methylaniline Hydrochloride
- Applications : The benzyloxy group may improve blood-brain barrier penetration, useful in CNS-targeting drugs .
3-Chloro-2-(methoxymethyl)aniline Hydrochloride
- Toxicity : Chlorine substituents can increase hepatotoxicity risks, as seen in halogenated aniline analogs .
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